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Introduction: G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a
seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1][2]
Activation of GPER by G-1 triggers a cascade of intracellular signaling events, influencing a
wide range of physiological and pathological processes, including cell proliferation, migration,
and apoptosis.[2][3][4] These application notes provide detailed protocols for measuring the
key downstream effects of G-1 activation, enabling researchers to investigate the functional
consequences of GPER signaling in various cellular contexts.

Key Signaling Pathways Activated by G-1

G-1 activation of GPER initiates several downstream signaling cascades:

o Gs/Adenylyl Cyclase/cAMP Pathway: GPER coupling to Gs proteins stimulates adenylyl
cyclase, leading to an increase in intracellular cyclic AMP (CAMP).[5][6]

e Intracellular Calcium Mobilization: G-1 can induce a rapid increase in intracellular calcium
concentration ([Ca2*]i), often through the activation of Phospholipase C (PLC).[5][7]
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o Transactivation of Epidermal Growth Factor Receptor (EGFR): GPER activation can lead to
the transactivation of EGFR, which subsequently activates downstream mitogen-activated
protein kinase (MAPK) pathways, such as ERK1/2, and the phosphatidylinositol 3-kinase
(PI3K)/Akt pathway.[4][5][8]

I. Measurement of Second Messengers
A. Cyclic AMP (cAMP) Accumulation Assay

This protocol describes the measurement of G-1-induced cAMP accumulation using a
Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[5][9]

Protocol 1: HTRF cAMP Assay

Materials:

Cells expressing GPER

G-1 compound

HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

Low-volume 384-well white plates

HTRF-compatible plate reader

Procedure:

o Cell Preparation:

o Culture GPER-expressing cells to 70-80% confluency.

o Harvest cells and resuspend them in stimulation buffer containing IBMX (typically 0.5 mM)
to prevent cAMP degradation.[5]

o Dispense a defined number of cells (e.g., 5,000-10,000 cells/well) into a 384-well plate.[5]
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e G-1 Stimulation:
o Prepare serial dilutions of G-1 in stimulation buffer.
o Add the G-1 dilutions to the wells. Include a vehicle control.

o Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for
CAMP accumulation.[5]

o Cell Lysis and Detection:

o Add the d2-labeled cAMP and the Europium cryptate-labeled anti-cAMP antibody from the
HTRF kit to the wells.

o Incubate the plate for 1 hour at room temperature in the dark.[5]
e Measurement:

o Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and
620 nm after excitation at 320 nm.[5]

o Data Analysis:

o

Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

[e]

Generate a standard curve using the provided cAMP standards.

o

Convert the HTRF ratios to cCAMP concentrations using the standard curve.

[¢]

Plot the cCAMP concentration against the G-1 concentration to generate a dose-response
curve and determine the EC50.[5]

Data Presentation:
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. ] Fold Increase in
Cell Line G-1 Concentration Reference
cAMP (mean * SD)

SK-N-MC 1uM 35+04 [6]
2.8 £ 0.3 (with

CHO-hCXCR3 10 uM _ [6]
forskolin)

B. Intracellular Calcium ([Ca?*]i) Mobilization Assay

This protocol details the measurement of G-1-induced changes in intracellular calcium
concentration using the ratiometric fluorescent indicator Fura-2 AM.[5][10]

Protocol 2: Intracellular Calcium Mobilization Assay

Materials:

o Cells expressing GPER plated in black-walled, clear-bottom 96-well plates
e G-1 compound

e Fura-2 AM

e Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

o Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380
nm) and emission detection at ~510 nm.[5]

Procedure:

e Cell Loading:
o Incubate cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
o Wash the cells twice with HBSS to remove extracellular dye.

o Add fresh HBSS to each well and incubate for a further 20-30 minutes to allow for
complete de-esterification of the dye.[5]
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¢ Measurement of Calcium Mobilization:

o Set up the fluorescence plate reader to measure the ratio of fluorescence emission at 510
nm following excitation at 340 nm and 380 nm.[5]

o Establish a stable baseline fluorescence reading for each well.

o Add G-1 (at various concentrations) to the wells.

o Record the fluorescence ratio over time to monitor the change in [Ca2*]i.[5]
o Data Analysis:

o The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular
calcium concentration.

o Calculate the change in the fluorescence ratio (peak ratio - baseline ratio) to quantify the
G-1-induced calcium response.[5]

o Generate dose-response curves to determine the EC50 of G-1.[5]

Data Presentation:

. . Peak [Caz*]i
Cell Line G-1 Concentration Reference
Increase

Rat dorsal root

_ 5x1077M 983 £ 8 nM [5]
ganglion neurons
Jurkat cells 1uM Rapid cytosolic rise [5]
Dose-dependent
MCF-7 cells 0.5,1,and 5 uM ) [5]
elevation

Il. Measurement of Protein Kinase Activation
A. ERK1/2 Phosphorylation Assay
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Activation of the MAPK pathway is a key downstream event of G-1 signaling.[11] This can be
measured by detecting the phosphorylation of ERK1/2.

Protocol 3: Western Blot for ERK1/2 Phosphorylation
Materials:
e Cells expressing GPER
e G-1 compound
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit
e SDS-PAGE gels and running buffer
 PVDF membrane
» Blocking buffer (5% BSA or non-fat dry milk in TBST)
e Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
o HRP-conjugated secondary antibody
e Chemiluminescent substrate
Procedure:
e Cell Culture and Treatment:
o Plate cells and grow to 70-80% confluency.

o Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK
phosphorylation.[5]

o Treat cells with G-1 at various concentrations for a specified time (e.g., 5-30 minutes).

e Cell Lysis:
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o Wash cells with ice-cold PBS.
o Lyse cells on ice with lysis buffer.[5]

o Collect the lysate and determine protein concentration using a BCA assay.[5]

o SDS-PAGE and Western Blotting:

o Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-PAGE gel and separate by
electrophoresis.[5]

o Transfer proteins to a PVDF membrane.[5]
o Block the membrane with blocking buffer for 1 hour at room temperature.[5]

o Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
[5]

o Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at
room temperature.[5]

o Develop the blot using a chemiluminescent substrate.[5]
» Stripping and Re-probing:

o Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for
protein loading.[5][11]

o Data Analysis:
o Quantify band intensities using densitometry software.
o Express p-ERK1/2 levels as a ratio to total ERK1/2.[5]

Data Presentation:
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Fold Increase in p-
Cell Line G-1 Concentration ERK1/2 (p- Reference
ERKI/total ERK)

ACHN cells 1 pM (30 min) ~2.5 [12]
OS-RC-2 cells 1 UM (30 min) ~2.0 [12]
Caov3 cells 1 uM (24h) ~1.8 [3]

B. PI3K/Akt Pathway Activation Assay

G-1 can also activate the PI3K/Akt signaling pathway.[8] This is typically measured by detecting
the phosphorylation of Akt.

Protocol 4: Western Blot for Akt Phosphorylation

This protocol is similar to the ERK1/2 phosphorylation assay, with the primary antibody
targeting phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt.

Data Presentation:

. . Fold Increase in p-
Cell Line G-1 Concentration Reference
Aktltotal Akt

ACHN cells 1 UM (30 min) ~2.0 [12]
OS-RC-2 cells 1 puM (30 min) ~1.5 [12]
HCCLM3 cells 1pM Significant increase [13]

lll. Measurement of Cellular Responses
A. Cell Migration and Invasion Assays

GPER activation by G-1 has been shown to modulate cell migration and invasion in various

cancer cell lines.[12][14]

Protocol 5: Wound Healing (Scratch) Assay
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Materials:

e Cells plated in 6-well plates

o Sterile 200 pL pipette tip

e Microscope with a camera

Procedure:

e Grow cells to a confluent monolayer.

o Create a "scratch" in the monolayer with a pipette tip.

e Wash with PBS to remove detached cells.

e Add fresh media with G-1 at desired concentrations.

¢ Image the scratch at Oh and subsequent time points (e.g., 24h, 48h).

o Measure the width of the scratch at different points and calculate the percentage of wound
closure.

Protocol 6: Transwell Migration and Invasion Assay

Materials:

Transwell inserts (8-um pore size)

Matrigel (for invasion assay)

Serum-free media

Media with chemoattractant (e.g., 10% FBS)

Procedure:

» For invasion assays, coat the transwell inserts with Matrigel.[12]
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e Seed serum-starved cells in the upper chamber in serum-free media containing G-1.

¢ Add media with a chemoattractant to the lower chamber.

 Incubate for a specified time (e.g., 24-48 hours).

» Remove non-migrated/invaded cells from the top of the insert.

e Fix and stain the cells that have migrated/invaded to the bottom of the insert.

e Count the number of stained cells under a microscope.

Data Presentation:

G-1
Cell Line Assay . Effect Reference
Concentration
] Increased wound
ACHN Wound Healing 1 uM (48h) [12]
closure
] Increased wound
OS-RC-2 Wound Healing 1 uM (48h) [12]
closure
Transwell Increased
ACHN o 1uM o [12]
Migration migration
Transwell Increased
0S-RC-2 ) 1uM _ _ [12]
Invasion invasion
) Reduced
OVCAR420 Wound Healing 1uM o [14]
migration

B. Cell Proliferation and Viability Assays

The effect of G-1 on cell proliferation and viability is cell-type dependent.[14][15]

Protocol 7: BrdU Cell Proliferation Assay

Materials:
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Substrate solution

Microplate reader

Procedure:

Data Presentation:

Anti-BrdU antibody

BrdU labeling reagent

Fixing/denaturing solution

Fix and denature the DNA.

Add the anti-BrdU antibody.

Culture cells in a 96-well plate and treat with G-1.

Add the substrate and measure the absorbance.

Add BrdU labeling reagent and incubate to allow incorporation into newly synthesized DNA.

Cell Line Assay G-1 IC50/Effect Reference
A431 (Vulvar Significant decrease

_ BrdU [15]
Carcinoma) at2.5 uM
CAL-39 (Vulvar Significant decrease

_ BrduU [15]
Carcinoma) atlpuMm
Caov3 (Ovarian Significant

BrdU _ [3]

Cancer) suppression at 1 pM
A549 (Lung Cancer) WST-1 41.13 pM [5]
H1299 (Lung Cancer) WST-1 53.74 uM [5]
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IV. Gene Expression Analysis

G-1 can modulate the expression of genes involved in various cellular processes.[16]
Protocol 8: Real-Time Quantitative PCR (RT-gPCR)

Materials:

e RNA extraction kit

o cDNA synthesis kit

e RT-gPCR master mix

o Gene-specific primers

e RT-gPCR instrument

Procedure:

o Treat cells with G-1 for a specified time.

» Extract total RNA from the cells.

e Synthesize cDNA from the RNA.

o Perform RT-gPCR using gene-specific primers for target and housekeeping genes.

e Analyze the data using the AACt method to determine the relative fold change in gene
expression.[17]

Data Presentation:

Cell Line G-1 Treatment  Gene Regulation Reference
SiHa - PTGS2, FOSL1 Overexpressed [16]
SiHa - DKK1 Overexpressed [16]
MCE-7 - miR-124 Downregulated [18]
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V. Signaling Pathway and Workflow Diagrams
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Caption: G-1 activated signaling pathways.
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Caption: Western Blot experimental workflow.
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Caption: Intracellular calcium assay workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b15606099/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-measuring-downstream-effects-of-g-1-activation
https://www.benchchem.com/product/b15606099?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

References

1. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC
[pmc.ncbi.nlm.nih.gov]

. academic.oup.com [academic.oup.com]
. mdpi.com [mdpi.com]

. academic.oup.com [academic.oup.com]

2

3

4

5. benchchem.com [benchchem.com]

6. resources.revvity.com [resources.revvity.com]

7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nim.nih.gov]
8

. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and
Physiology - PMC [pmc.ncbi.nlm.nih.gov]

9. Measurement of cCAMP for Gas- and Gai Protein-Coupled Receptors (GPCRS) - Assay
Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express
Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled
receptors - PMC [pmc.ncbi.nlm.nih.gov]

12. Activation of G protein coupled estrogen receptor (GPER) promotes the migration of
renal cell carcinoma via the PI3K/AKT/MMP-9 signals - PMC [pmc.ncbi.nlm.nih.gov]

13. GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma -
PMC [pmc.ncbi.nlm.nih.gov]

14. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell
Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC
[pmc.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]
16. mdpi.com [mdpi.com]

17. Gene Expression Analysis before and after Treatment with Adalimumab in Patients with
Ankylosing Spondylitis Identifies Molecular Pathways Associated with Response to Therapy -
PMC [pmc.ncbi.nlm.nih.gov]

18. Activation of GPER by E2 promotes proliferation, invasion and migration of breast cancer
cells by regulating the miR-124/CD151 pathway - PMC [pmc.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 16 /17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4040308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4040308/
https://academic.oup.com/endo/article/153/7/2953/2423548
https://www.mdpi.com/2073-4409/10/3/619
https://academic.oup.com/biolreprod/article/83/2/307/3030665
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_GPER_Signaling_Pathways_Using_G_1.pdf
https://resources.revvity.com/pdfs/app-functional-gpcr-studies-using-alphascreen-camp-detection-kit.pdf
https://pubmed.ncbi.nlm.nih.gov/25563178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526873/
https://www.ncbi.nlm.nih.gov/books/NBK464633/
https://www.ncbi.nlm.nih.gov/books/NBK464633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5927669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5927669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7985169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7985169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11203932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11203932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11203932/
https://www.mdpi.com/1422-0067/24/18/13705
https://www.mdpi.com/2072-6694/16/19/3292
https://pmc.ncbi.nlm.nih.gov/articles/PMC5406874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5406874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5406874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8045164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8045164/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

¢ To cite this document: BenchChem. [Application Notes and Protocols for Measuring
Downstream Effects of G-1 Activation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606099/docs#application-notes-and-protocols-for-
measuring-downstream-effects-of-g-1-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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